![molecular formula C22H21N5O B2603728 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799831-21-3](/img/structure/B2603728.png)

1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

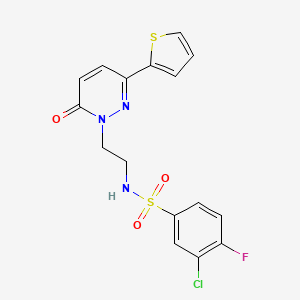

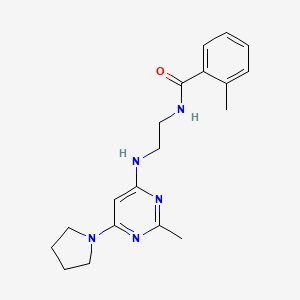

1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound that belongs to the pyrroloquinoxaline class of molecules. It has gained attention in the scientific community due to its potential applications in cancer research.

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis of Quinolines and Pyrimidines

Research demonstrates sustainable and practical synthesis methods for substituted quinolines and pyrimidines, which are key components in many pharmaceuticals and organic compounds. These methods are environmentally friendly and involve high atom efficiency, making them significant for green chemistry applications (Mastalir et al., 2016).

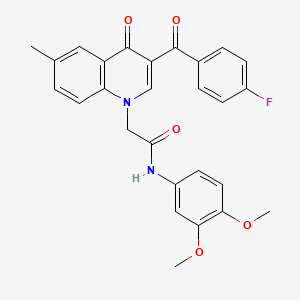

Novel Synthesis of Pyrrolo[3,4-c]quinolin-1-ones

An innovative one-pot synthesis approach for pyrrolo[3,4-c]quinoline-1-one derivatives has been developed. This method is high-yielding, straightforward, and showcases a broad substrate scope, which could be useful for diversity-oriented synthesis (Yu et al., 2015).

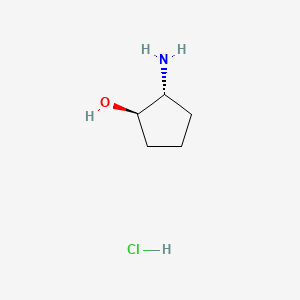

Stereochemistry in Organometallic Compounds

Investigations into the stereochemistry of organometallic compounds have led to the preparation of [2,1-b]Quinazolines, involving Rhodium-Catalysed Hydroformylation of 2-amino-N-Alkenylbenzylamines. This research is crucial for understanding the regiochemistry and stereoselectivity in complex organic syntheses (Campi et al., 1995).

Ligands for Asymmetric Hydrogenation

Research on rigid P-chiral phosphine ligands demonstrates their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This is particularly relevant for the synthesis of chiral pharmaceutical ingredients, offering insights into reaction pathways and enantioselection mechanisms (Imamoto et al., 2012).

Cytotoxic Activity of Carboxamide Derivatives

The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines offers potential for developing novel anticancer therapies. These compounds show potent cytotoxicity against various cancer cell lines, suggesting their significant role in pharmaceutical research (Deady et al., 2003).

Synthesis of NMDA Receptor Antagonists

The synthesis of compounds like 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, aimed at preparing N-methyl-D-aspartate (NMDA) receptor antagonists, highlights the ongoing exploration of neuroprotective and neuromodulatory agents in neuroscience research (Xun & Qing-ping, 2004).

Eigenschaften

IUPAC Name |

2-amino-N-[(4-methylphenyl)methyl]-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-3-12-27-20(23)18(22(28)24-13-15-10-8-14(2)9-11-15)19-21(27)26-17-7-5-4-6-16(17)25-19/h3-11H,1,12-13,23H2,2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPGNDRGJXHWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)

![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)

![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)

![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)

![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2603657.png)

![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-chlorophenyl)-10-(pyridin-3-yl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2603666.png)

![[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride](/img/structure/B2603668.png)